Niacin-15N,13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

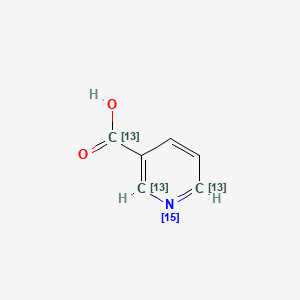

Molecular Formula |

C6H5NO2 |

|---|---|

Molecular Weight |

127.08 g/mol |

IUPAC Name |

(2,6-13C2,115N)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i3+1,4+1,6+1,7+1 |

InChI Key |

PVNIIMVLHYAWGP-HNZXROKESA-N |

Isomeric SMILES |

C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Niacin-15N,13C3: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Niacin-15N,13C3, an isotopically labeled form of niacin (Vitamin B3). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in analytical methods.

Chemical Properties

This compound is a stable isotope-labeled version of nicotinic acid where one nitrogen atom is replaced with its heavy isotope, ¹⁵N, and three carbon atoms are substituted with ¹³C. These substitutions result in a molecule with a higher molecular weight than endogenous niacin, making it an ideal tracer and internal standard for mass spectrometry-based analyses.[1]

Quantitative Data

The key chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of unlabeled niacin are also provided.

| Property | This compound | Niacin (unlabeled) |

| CAS Number | 2483829-87-2 | 59-67-6 |

| Molecular Formula | C₃¹³C₃H₅¹⁵NO₂ | C₆H₅NO₂ |

| Molecular Weight | 127.08 g/mol | 123.11 g/mol |

| Melting Point | Not empirically determined; estimated to be similar to unlabeled niacin. | 236.6 °C |

| Solubility | Not empirically determined; expected to be similar to unlabeled niacin. | Water: 16 mg/mLEthanol: 10 mg/mLDMSO: 25 mg/mL |

| Appearance | White to off-white solid | White crystalline powder |

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not publicly available. However, based on established methods for the synthesis of isotopically labeled pyridines and related compounds, a plausible synthetic route can be devised. The two primary strategies for such a synthesis are a chemo-enzymatic approach or a total chemical synthesis involving a Zincke reaction.

Hypothetical Chemo-Enzymatic Synthesis Protocol

This approach leverages the specificity of enzymes to construct the labeled niacin molecule from isotopically labeled precursors. This method can offer high yields and stereospecificity.

Objective: To synthesize this compound from ¹³C-labeled precursors and a ¹⁵N-labeled nitrogen source using a combination of chemical and enzymatic reactions.

Materials:

-

¹³C-labeled starting materials (e.g., [¹³C₃]-glyceraldehyde-3-phosphate)

-

¹⁵N-labeled ammonia (¹⁵NH₃) or ammonium salt (¹⁵NH₄Cl)

-

A suitable biocatalyst, such as an engineered nitrilase or a whole-cell system expressing the necessary enzymes.

-

Standard laboratory reagents and solvents for extraction and purification.

-

High-Performance Liquid Chromatography (HPLC) system for purification.

-

Mass spectrometer and NMR spectrometer for product characterization.

Methodology:

-

Precursor Synthesis: Synthesize a ¹³C-labeled precursor that can be enzymatically converted to the pyridine ring of niacin. The specific precursor would depend on the chosen enzymatic pathway.

-

Enzymatic Cyclization and Aromatization: In a buffered aqueous solution, combine the ¹³C-labeled precursor with the ¹⁵N-labeled nitrogen source and the biocatalyst. The enzyme(s) will catalyze the formation of the pyridine ring, incorporating both the ¹³C and ¹⁵N isotopes.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques such as LC-MS to detect the formation of the desired labeled nicotinonitrile or a related intermediate.

-

Purification of Labeled Intermediate: Once the enzymatic reaction is complete, the labeled intermediate is extracted from the reaction mixture using liquid-liquid extraction or solid-phase extraction. Further purification is achieved by HPLC.

-

Hydrolysis to this compound: The purified, labeled nicotinonitrile intermediate is then hydrolyzed to the carboxylic acid to yield this compound. This can be achieved through either acidic or basic hydrolysis, or potentially with a nitrile hydratase enzyme.

-

Final Purification and Characterization: The final product, this compound, is purified by recrystallization or HPLC. The identity and isotopic enrichment of the final compound are confirmed by high-resolution mass spectrometry and ¹³C and ¹⁵N NMR spectroscopy.

Plausible Chemical Synthesis via Zincke Reaction

The Zincke reaction provides a classic chemical method for the synthesis of pyridinium salts, which can be precursors to pyridines. A modified Zincke reaction could be adapted for the synthesis of ¹⁵N-labeled pyridines.

Objective: To synthesize this compound through a multi-step chemical synthesis starting from a ¹³C-labeled precursor and incorporating ¹⁵N via a Zincke intermediate.

Materials:

-

A suitable ¹³C-labeled precursor for the pyridine ring.

-

2,4-Dinitrochlorobenzene

-

¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl)

-

Standard organic synthesis reagents and solvents.

-

Silica gel for column chromatography.

-

Standard analytical equipment for characterization (NMR, MS).

Methodology:

-

Synthesis of a ¹³C-labeled Pyridine Precursor: Synthesize a pyridine derivative containing the desired ¹³C labels and a suitable leaving group.

-

Formation of the Zincke Salt: React the ¹³C-labeled pyridine precursor with 2,4-dinitrochlorobenzene to form the corresponding Zincke salt.

-

Ring Opening and ¹⁵N Incorporation: The Zincke salt is then reacted with ¹⁵NH₄Cl. This step involves the ring-opening of the pyridinium salt, followed by the incorporation of the ¹⁵N from ammonia and subsequent ring-closure to form the ¹⁵N,¹³C-labeled pyridine ring.

-

Functional Group Manipulation: The resulting labeled pyridine derivative is then chemically modified to introduce the carboxylic acid group at the 3-position, yielding this compound.

-

Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and isotopic labeling are confirmed by NMR and mass spectrometry.

Visualizations

Synthesis Workflow

References

Niacin-15N,13C3 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers have become an indispensable tool in metabolic research, enabling the precise tracking of metabolic pathways and the quantification of flux rates. Niacin (Vitamin B3) is a critical precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular redox reactions and energy metabolism. The stable isotope-labeled form, Niacin-15N,13C3, offers a powerful method for dissecting the intricacies of NAD+ metabolism. This technical guide provides an in-depth overview of the applications of this compound in metabolic studies, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the relevant metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful tracer in their work.

Introduction to Niacin Metabolism and Stable Isotope Tracing

Niacin is a water-soluble vitamin that plays a pivotal role in cellular metabolism. It is a precursor for the biosynthesis of NAD+ and NADP+, which are involved in hundreds of metabolic reactions. The two primary pathways for NAD+ biosynthesis are the Preiss-Handler pathway, which utilizes nicotinic acid (a form of niacin), and the salvage pathway, which recycles nicotinamide.

Stable isotope tracing is a technique that uses molecules in which one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N). These labeled molecules, or tracers, can be introduced into biological systems, and their metabolic fate can be tracked using analytical techniques like mass spectrometry. This compound is a stable isotope-labeled version of niacin that contains one ¹⁵N atom and three ¹³C atoms. By tracing the incorporation of these heavy atoms into NAD+ and its related metabolites, researchers can gain quantitative insights into the dynamics of NAD+ metabolism.

Applications of this compound in Metabolic Studies

The use of this compound as a tracer offers several key applications in metabolic research:

-

Quantification of NAD+ Biosynthesis Rates: By measuring the rate of incorporation of the stable isotopes from this compound into the NAD+ pool, researchers can determine the absolute or relative rates of NAD+ synthesis through the Preiss-Handler pathway.

-

Metabolic Flux Analysis: This technique allows for the determination of the flow of metabolites through various interconnected pathways. This compound can be used to trace the flux through NAD+ biosynthetic and consuming pathways.

-

Drug Development and Target Validation: Many therapeutic agents are designed to modulate metabolic pathways. This compound can be employed to assess the on-target and off-target effects of drugs on NAD+ metabolism. This is particularly relevant for drugs targeting enzymes involved in NAD+ synthesis or consumption, such as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors in cancer therapy.

-

Disease Research: Dysregulation of NAD+ metabolism has been implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This compound can be used to investigate the alterations in NAD+ metabolism in these disease states, providing valuable insights into disease mechanisms and potential therapeutic targets.

Experimental Protocols

In Vitro Stable Isotope Tracing with this compound in Cell Culture

This protocol outlines a general procedure for conducting a stable isotope tracing experiment using this compound in cultured cells.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line of interest

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Tracer Introduction: Prepare cell culture medium containing a known concentration of this compound. The optimal concentration should be determined empirically but often ranges from 10 to 100 µM. Remove the existing medium from the cells and replace it with the tracer-containing medium.

-

Incubation: Incubate the cells for a specific period. The incubation time will depend on the metabolic rate of the cells and the specific pathway being investigated. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).

-

Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the samples at maximum speed for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for LC-MS analysis.

-

-

LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The specific parameters for the LC separation and MS detection will need to be optimized for the analysis of niacin, NAD+, and related metabolites.

In Vivo Stable Isotope Tracing with this compound in Animal Models

This protocol provides a general framework for an in vivo tracing study in a mouse model.

Materials:

-

This compound

-

Sterile saline solution

-

Animal model (e.g., mouse)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Methanol (80%), pre-chilled to -80°C

-

LC-MS system

Procedure:

-

Tracer Administration: Prepare a sterile solution of this compound in saline. The tracer can be administered via various routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route should be optimized based on the specific research question and animal model. Continuous IV infusion is often preferred for achieving a steady-state labeling of metabolites in the blood.

-

Tracer Circulation: Allow the tracer to circulate for a predetermined period. Similar to in vitro studies, a time-course experiment is advisable to determine the kinetics of tracer incorporation into different tissues.

-

Tissue Collection: At the designated time point, anesthetize the animal and collect blood and tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

-

Metabolite Extraction:

-

Weigh the frozen tissue samples.

-

Homogenize the tissues in pre-chilled 80% methanol.

-

Follow the same protein precipitation and supernatant collection steps as described in the in vitro protocol.

-

-

LC-MS/MS Analysis: Analyze the metabolite extracts using LC-MS/MS to determine the isotopic enrichment in niacin, NAD+, and other relevant metabolites.

Data Presentation

The quantitative data obtained from this compound tracer studies are typically presented in tables that summarize the isotopic enrichment and concentrations of key metabolites.

Table 1: LC-MS/MS Parameters for the Analysis of Niacin and its Metabolites

| Parameter | Value |

| Liquid Chromatography | |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase A | Aqueous buffer with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) |

| Gradient | Optimized for the separation of polar metabolites |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Niacin | To be determined based on unlabeled standard |

| Product Ion(s) (m/z) for Niacin | To be determined based on unlabeled standard |

| Precursor Ion (m/z) for this compound | Precursor m/z + 4 |

| Product Ion(s) (m/z) for this compound | To be determined based on labeled standard |

| Precursor Ion (m/z) for NAD+ | To be determined based on unlabeled standard |

| Product Ion(s) (m/z) for NAD+ | To be determined based on unlabeled standard |

| Precursor Ion (m/z) for Labeled NAD+ | Precursor m/z + 4 |

| Product Ion(s) (m/z) for Labeled NAD+ | To be determined based on labeled standard |

Table 2: Hypothetical Quantitative Results from an In Vitro this compound Tracing Experiment in Cancer Cells

| Metabolite | Isotope | Concentration (µM) - Control | Concentration (µM) - Drug Treated | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Drug Treated |

| Niacin | M+0 | 5.2 ± 0.8 | 4.9 ± 0.6 | - | - |

| M+4 | 25.8 ± 3.1 | 26.3 ± 2.9 | 83.2 ± 2.5 | 84.6 ± 2.1 | |

| NAD+ | M+0 | 150.3 ± 15.2 | 95.7 ± 10.1 | - | - |

| M+4 | 35.6 ± 4.1 | 12.1 ± 1.5 | 19.1 ± 2.2 | 11.2 ± 1.3 | |

| NADP+ | M+0 | 45.1 ± 5.3 | 30.2 ± 3.8 | - | - |

| M+4 | 8.9 ± 1.1 | 3.5 ± 0.5 | 16.5 ± 1.9 | 10.4 ± 1.2 |

Data are presented as mean ± standard deviation from three biological replicates. M+0 represents the unlabeled metabolite, and M+4 represents the metabolite labeled with four heavy isotopes from this compound.

Visualization of Metabolic Pathways

Understanding the metabolic context of this compound tracing is crucial for data interpretation. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in NAD+ metabolism.

The Preiss-Handler Pathway

This pathway describes the synthesis of NAD+ from nicotinic acid (niacin).

Caption: The Preiss-Handler pathway for NAD+ synthesis from this compound.

NAD+ Salvage Pathway

This pathway recycles nicotinamide back to NAD+.

Caption: The NAD+ salvage pathway recycling nicotinamide.

Experimental Workflow for this compound Tracer Studies

This diagram illustrates the general workflow for a stable isotope tracing experiment.

Caption: General workflow for this compound metabolic tracer studies.

Conclusion

This compound is a valuable tool for interrogating the complexities of NAD+ metabolism. Its application in metabolic studies provides a dynamic and quantitative view of NAD+ biosynthesis and utilization, which is essential for advancing our understanding of cellular metabolism in health and disease. The detailed protocols and data presentation formats provided in this guide are intended to facilitate the adoption of this powerful technique by researchers in academia and industry. As our understanding of the central role of NAD+ in various physiological and pathological processes continues to grow, the use of stable isotope tracers like this compound will undoubtedly play an increasingly important role in the development of novel therapeutic strategies.

The Core Principles of Utilizing Niacin-¹⁵N,¹³C₃ as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Imperative for Internal Standards in Quantitative Mass Spectrometry

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise the accuracy and precision of results. These include inconsistencies in sample preparation, variations in injection volume, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these variabilities, an internal standard is introduced into each sample at a known concentration. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for experimental variations.

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS/MS assays. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Niacin-¹⁵N,¹³C₃: An Ideal Internal Standard for Niacin Quantification

Niacin (Vitamin B3) is a crucial molecule in various metabolic processes, and its accurate quantification is vital in nutritional science, clinical research, and pharmaceutical development. Niacin-¹⁵N,¹³C₃, with the incorporation of one ¹⁵N and three ¹³C atoms, serves as an excellent internal standard for niacin analysis due to the following reasons:

-

Chemical and Physical Homogeneity: Niacin-¹⁵N,¹³C₃ exhibits nearly identical chemical and physical properties to endogenous niacin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, leading to effective compensation for any analyte losses or signal variations.

-

Co-elution with Analyte: Due to its structural similarity, Niacin-¹⁵N,¹³C₃ co-elutes with unlabeled niacin during chromatographic separation. This is critical for compensating for matrix effects that can vary across the chromatographic peak.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between niacin and Niacin-¹⁵N,¹³C₃ allows for their simultaneous detection and differentiation by the mass spectrometer without spectral overlap.

-

Stability of Labels: The ¹⁵N and ¹³C isotopes are stable and non-radioactive, ensuring the integrity of the internal standard throughout the analytical process.

Experimental Protocol: A Representative LC-MS/MS Method for Niacin Quantification

While a specific protocol for Niacin-¹⁵N,¹³C₃ is not available, the following represents a typical validated LC-MS/MS method for the quantification of niacin in human plasma, adapted from published methodologies for similar stable isotope-labeled internal standards.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of niacin from plasma samples.

-

Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Niacin-¹⁵N,¹³C₃ working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters

A reversed-phase C18 column is typically used for the separation of niacin.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Isocratic or a shallow gradient depending on the complexity of the matrix |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is ideal for quantification.

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| MRM Transitions | |

| Niacin | Q1: m/z 124.0 -> Q3: m/z 80.0 |

| Niacin-¹⁵N,¹³C₃ | Q1: m/z 128.0 -> Q3: m/z 84.0 (Predicted) |

| Dwell Time | 100 ms |

Note: The MRM transition for Niacin-¹⁵N,¹³C₃ is predicted and would need to be optimized experimentally.

Method Validation and Quantitative Data

A bioanalytical method using Niacin-¹⁵N,¹³C₃ as an internal standard would undergo rigorous validation according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics based on typical LC-MS/MS assays for niacin.

Table 1: Representative Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Niacin | 1 - 1000 | >0.99 | 1/x² |

Table 2: Representative Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| LQC | 3 | < 15 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | < 15 | 85 - 115 |

| HQC | 800 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation.

Visualizing Workflows and Pathways

Experimental Workflow for Niacin Quantification

The following diagram illustrates the typical workflow for the quantification of niacin in a biological matrix using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow for niacin quantification.

Niacin Metabolic Pathway

Niacin is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential coenzymes in numerous metabolic reactions.[1][2]

Caption: Simplified niacin metabolic pathways to NAD⁺ and NADP⁺.

Conclusion

The use of Niacin-¹⁵N,¹³C₃ as an internal standard is a robust and reliable approach for the accurate quantification of niacin in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures effective compensation for experimental variability, leading to high-quality data essential for research, clinical diagnostics, and drug development. While specific application notes for Niacin-¹⁵N,¹³C₃ are not widely available, the principles and methodologies outlined in this guide, based on extensive experience with other stable isotope-labeled analogs, provide a solid foundation for its successful implementation in quantitative bioanalysis.

References

Isotopic Enrichment of Niacin-15N,13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient and the precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions. Isotopically labeled niacin, such as Niacin-15N,13C3, serves as a powerful tool in metabolic research and drug development. Its use as a tracer allows for the precise tracking of niacin uptake, its conversion through various metabolic pathways, and its flux in both healthy and diseased states. This technical guide provides an in-depth overview of the synthesis, analysis, and applications of this compound.

Synthesis of this compound

A potential synthetic route would involve a multi-step process:

-

15N Labeling of the Pyridine Ring: A promising method for introducing the 15N isotope is through the Zincke reaction. This reaction allows for the opening of a pyridine ring and subsequent re-closure with a labeled nitrogen source, such as 15NH4Cl, to form a 15N-labeled pyridine derivative[1]. This method has been demonstrated to be effective for a range of substituted pyridines with high isotopic incorporation (>95%)[1].

-

Introduction of 13C Atoms: The three 13C atoms can be incorporated through the use of 13C-labeled precursors. One approach is to utilize a starting material that already contains the desired 13C labels in the pyridine ring backbone. Alternatively, the carboxylic acid group can be introduced using a 13C-labeled reagent. For instance, a Grignard reaction with 13CO2 can be employed to introduce a 13C-labeled carboxylic acid group onto a suitably functionalized 15N-labeled pyridine ring[2]. Chemo-enzymatic synthesis methods have also been developed for producing isotopically labeled NAD+ precursors, which could potentially be adapted for this compound synthesis[3][4].

Data Presentation

Quantitative data for commercially available this compound and related isotopologues provide an indication of the achievable purity and enrichment levels.

| Parameter | This compound | Nicotinamide (2,6,carbonyl-¹³C₃, 99%; ring-1-¹⁵N, 98%) |

| Molecular Formula | C3¹³C3H5¹⁵NO2 | C3¹³C3H6N¹⁵NO |

| Molecular Weight | 127.08 | 126.10 |

| Isotopic Purity (¹³C) | Not specified in readily available datasheets | 99% |

| Isotopic Purity (¹⁵N) | Not specified in readily available datasheets | 98% |

| Chemical Purity | Not specified in readily available datasheets | ≥98% |

| Commercial Suppliers | MedchemExpress, Pharmaffiliates, IsoSciences | Cambridge Isotope Laboratories |

| Catalog Number | HY-B0143S4, PA STI 067590, ISO-13257.1 | CNLM-9512-0.001 |

Note: Detailed quantitative data such as reaction yields and a range of achievable isotopic enrichment levels for the specific synthesis of this compound are not extensively reported in the public domain and would likely be proprietary to the manufacturers.

Experimental Protocols

Synthesis of 15N-Labeled Pyridine via Zincke Reaction (General Protocol)

This protocol is a general representation of the Zincke reaction for 15N-labeling of a pyridine ring, which would be the foundational step in synthesizing 15N-labeled niacin.

-

Activation of Pyridine: The starting pyridine derivative is activated, for example, by reaction with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt).

-

Ring Opening: The Zincke salt is then treated with a primary or secondary amine (e.g., dibenzylamine) to induce ring opening, forming a Zincke imine intermediate.

-

Ring Closure with 15N Source: The Zincke imine is subsequently reacted with a 15N-labeled ammonium salt, such as 15NH4Cl, to close the ring and incorporate the 15N isotope into the pyridine structure.

-

Purification: The final 15N-labeled pyridine derivative is purified using standard chromatographic techniques.

Analysis of Niacin and its Metabolites by LC-MS/MS

This protocol provides a detailed method for the quantification of niacin in plasma samples.

-

Sample Preparation :

-

To 100 µL of plasma, add an internal standard solution (e.g., deuterated niacin).

-

Deproteinize the sample by adding 250 µL of acetonitrile.

-

Centrifuge at 15,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

-

Chromatographic Conditions :

-

LC System: Agilent 1100 series or equivalent.

-

Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v).

-

Flow Rate: 1 mL/min.

-

Injection Volume: 40 µL.

-

-

Mass Spectrometric Conditions :

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

-

Ionization Mode: Positive or negative ion mode, depending on the analyte. For niacin, positive ion mode is common.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Niacin: m/z 124 -> 80.

-

NMR Spectroscopy Analysis of Niacin

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Transfer the solution to an NMR tube.

-

-

1H NMR Spectroscopy:

-

Acquire a standard 1H NMR spectrum to confirm the chemical structure and purity. The spectrum of niacin will show characteristic signals for the aromatic protons of the pyridine ring.

-

-

13C NMR Spectroscopy:

-

Acquire a proton-decoupled 13C NMR spectrum. The presence of three enriched 13C signals will confirm the successful incorporation of the carbon isotopes. The chemical shifts will be indicative of their positions in the molecule.

-

-

15N NMR Spectroscopy:

-

Acquire a 15N NMR spectrum to confirm the incorporation of the nitrogen isotope into the pyridine ring.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Niacin is a key precursor in the biosynthesis of NAD+, primarily through the Preiss-Handler and salvage pathways.

Caption: The Preiss-Handler pathway for NAD+ biosynthesis from niacin.

Caption: The NAD+ salvage pathway recycling nicotinamide and utilizing nicotinamide riboside.

Experimental Workflow

Caption: Workflow for the analysis of niacin in plasma by LC-MS/MS.

References

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemo-enzymatic synthesis of isotopically labeled nicotinamide riboside - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Metabolic Journey of Vitamin B3: A Technical Guide to Niacin-15N,13C3 Tracer Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B3, in its various forms known as niacin, is a cornerstone of cellular metabolism, primarily serving as the precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The intricate dynamics of NAD+ biosynthesis and consumption are central to a myriad of physiological processes, including energy metabolism, DNA repair, and cellular signaling. Dysregulation of niacin and NAD+ metabolism has been implicated in a range of pathologies, from metabolic disorders to neurodegenerative diseases, making it a critical area of investigation for novel therapeutic interventions.

Stable isotope tracers offer a powerful methodology to dynamically track the metabolic fate of nutrients and their enzymatic transformations in vivo. The use of Niacin-15N,13C3, a non-radioactive, heavy-isotope labeled form of niacin, coupled with advanced mass spectrometry techniques, provides an unparalleled window into the quantitative fluxes of the vitamin B3 metabolic network. This technical guide provides an in-depth overview of the application of this compound as a tracer, detailing experimental protocols, data interpretation, and the visualization of the metabolic pathways involved.

Core Principles of this compound Tracing

The fundamental principle behind using this compound as a tracer is the ability to distinguish it and its downstream metabolites from their naturally abundant, unlabeled counterparts. The incorporation of one heavy nitrogen atom (¹⁵N) and three heavy carbon atoms (¹³C) results in a mass shift that is readily detectable by mass spectrometry. By introducing a known amount of the labeled niacin into a biological system, researchers can trace the appearance of these heavy isotopes in subsequent metabolites, most notably NAD+. This allows for the quantification of key metabolic parameters, including:

-

Metabolic Flux: The rate of conversion of niacin to its various metabolic products.

-

NAD+ Synthesis Rate: The absolute or relative rate at which new NAD+ is synthesized from the administered niacin.

-

Metabolite Pool Turnover: The rate at which existing pools of niacin and its metabolites are replaced.

This approach provides a dynamic view of metabolic pathways, offering insights that cannot be obtained from static measurements of metabolite concentrations alone.

Data Presentation: Quantifying the Metabolic Fate of this compound

The quantitative data derived from this compound tracer studies are crucial for understanding the dynamics of vitamin B3 metabolism. The following tables present illustrative data from a hypothetical in vivo study in a rodent model, demonstrating the type of information that can be obtained.

Table 1: Isotopic Enrichment of Niacin and its Metabolites in Plasma Over Time

| Time Point (Hours) | Labeled Niacin (¹⁵N,¹³C₃) Enrichment (%) | Labeled Nicotinamide (¹⁵N,¹³C₃) Enrichment (%) | Labeled NAD+ (¹⁵N,¹³C₃) Enrichment (%) |

| 0 | 0.0 | 0.0 | 0.0 |

| 1 | 85.2 ± 5.1 | 45.3 ± 3.8 | 5.2 ± 0.9 |

| 4 | 42.6 ± 4.5 | 68.7 ± 5.2 | 25.8 ± 2.1 |

| 8 | 15.1 ± 2.3 | 55.1 ± 4.9 | 48.9 ± 3.7 |

| 12 | 5.3 ± 1.1 | 30.2 ± 3.1 | 42.1 ± 3.5 |

| 24 | <1.0 | 10.5 ± 1.8 | 25.6 ± 2.4 |

Data are presented as mean ± standard deviation. Enrichment is calculated as the percentage of the labeled species relative to the total pool of that metabolite.

Table 2: Tissue-Specific NAD+ Synthesis Rates from Labeled Niacin

| Tissue | NAD+ Synthesis Rate (pmol/mg tissue/hour) |

| Liver | 150.7 ± 12.5 |

| Skeletal Muscle | 25.3 ± 3.1 |

| Brain | 15.8 ± 2.2 |

| Adipose Tissue | 8.9 ± 1.5 |

NAD+ synthesis rates are calculated based on the incorporation of ¹⁵N,¹³C₃ into the NAD+ pool over a defined time course.

Experimental Protocols

The successful execution of a this compound tracer study relies on meticulous experimental design and execution. The following protocols provide a detailed methodology for a typical in vivo study.

Protocol 1: In Vivo Administration of this compound Tracer and Sample Collection

1. Animal/Subject Preparation:

- House subjects (e.g., C57BL/6 mice) in a controlled environment with a standard light-dark cycle and ad libitum access to a standard chow diet for an acclimatization period of at least one week.

- For acute studies, fast subjects overnight (12-16 hours) with free access to water to reduce variability from recent food intake.

2. Tracer Administration:

- Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). The dosage will depend on the specific research question and the model system, but a typical starting dose for mice is in the range of 10-50 mg/kg body weight.

- Administer the tracer via the desired route. For systemic metabolism studies, intravenous (IV) or intraperitoneal (IP) injection is common. For studies focused on absorption, oral gavage may be used.

- Record the precise time of administration.

3. Sample Collection:

- At predetermined time points post-tracer administration (e.g., 1, 4, 8, 12, 24 hours), collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

- Centrifuge the blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

- At the final time point, euthanize the subjects and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, brain, adipose tissue).

- Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt metabolic activity.

- Store frozen tissue samples at -80°C until extraction.

Protocol 2: Metabolite Extraction from Plasma and Tissues

1. Plasma Metabolite Extraction:

- Thaw frozen plasma samples on ice.

- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., universally ¹³C-labeled glutamine) to precipitate proteins.

- Vortex the mixture vigorously for 30 seconds.

- Incubate on ice for 20 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. Tissue Metabolite Extraction:

- Weigh the frozen tissue sample (typically 20-50 mg).

- Homogenize the frozen tissue in a pre-chilled tube with ice-cold 80% methanol using a bead beater or other suitable homogenizer. The volume of methanol should be adjusted based on the tissue weight (e.g., 1 mL per 50 mg of tissue).

- Include an internal standard in the extraction solvent.

- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

- Centrifuge at 16,000 x g for 15 minutes at 4°C.

- Transfer the supernatant to a new tube and dry as described for plasma extracts.

- Reconstitute the dried extract for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Niacin and Metabolites

1. Liquid Chromatography (LC) Separation:

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating niacin and its metabolites.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the analytes of interest.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

2. Mass Spectrometry (MS) Detection:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

- MRM Transitions:

- Unlabeled Niacin (¹⁴N,¹²C₆): Precursor ion (m/z) -> Product ion (m/z)

- Labeled Niacin (¹⁵N,¹³C₃): Precursor ion (m/z) -> Product ion (m/z) (masses will be shifted by +4 Da)

- Unlabeled Nicotinamide: Precursor ion (m/z) -> Product ion (m/z)

- Labeled Nicotinamide (from this compound): Precursor ion (m/z) -> Product ion (m/z) (masses will be shifted by +4 Da)

- Unlabeled NAD+: Precursor ion (m/z) -> Product ion (m/z)

- Labeled NAD+ (from this compound): Precursor ion (m/z) -> Product ion (m/z) (masses will be shifted by +4 Da)

- Optimize collision energies and other MS parameters for each analyte and its labeled counterpart.

Visualization of Metabolic Pathways and Workflows

Understanding the flow of the this compound tracer through the metabolic network is facilitated by clear visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and the experimental workflow.

Caption: Metabolic conversion of this compound to NAD+ via the salvage pathway.

Caption: A generalized experimental workflow for a this compound tracer study.

Conclusion

The use of this compound as a stable isotope tracer represents a sophisticated and powerful approach to unravel the complexities of vitamin B3 metabolism. By enabling the direct measurement of metabolic fluxes and synthesis rates, this technique provides critical insights for researchers in basic science and drug development. The detailed protocols and illustrative data presented in this guide offer a framework for designing and implementing robust tracer studies. As our understanding of the central role of NAD+ in health and disease continues to grow, the application of this compound and similar tracer methodologies will be indispensable in the development of targeted therapies for a wide range of metabolic and age-related diseases.

Navigating the Safe Handling and Application of Niacin-15N,13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and application of Niacin-15N,13C3, a stable isotopically labeled form of Niacin (Vitamin B3). While this document focuses on the labeled compound, the safety and handling protocols are based on the well-established data for unlabeled Niacin (Nicotinic Acid) and Nicotinamide, as isotopically labeled compounds generally exhibit the same chemical and biological properties as their unlabeled counterparts.[1] this compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic research.[2]

Safety and Hazard Information

Hazard Identification

GHS Classification:

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Skin Irritation

-

May cause respiratory irritation

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: Hazardous in case of ingestion. High doses of nicotinic acid can lead to skin flushing, characterized by redness, burning, tingling, and itching.

-

Skin Contact: Causes skin irritation, which can manifest as itching, scaling, or reddening.

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table summarizes the recommended procedures.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Do not use an eye ointment. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with non-abrasive soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention. For serious contact, wash with disinfectant soap and cover with an anti-bacterial cream. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Loosen tight clothing. Clean mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

Niacin may be combustible at high temperatures.

| Parameter | Data |

| Flammability | May be combustible at high temperature. |

| Products of Combustion | Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2). |

| Fire Fighting Media | Use DRY chemical powder for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet. |

| Special Fire Fighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the product.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Recommendations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear suitable gloves and protective clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

| Body Protection | Choose body protection according to the amount and concentration of the dangerous substance at the workplace. |

Safe Handling and Storage Practices

| Aspect | Procedure |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated area. Store at room temperature away from light and moisture. |

| Incompatibilities | Strong oxidizing agents. |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Niacin.

| Property | Value |

| Molecular Weight | 123.11 g/mol (unlabeled) / 126.10 g/mol (labeled) |

| Appearance | Off-white powder/solid. |

| Melting Point | 236 - 239 °C / 456.8 - 462.2 °F. |

| Solubility | Partially soluble in cold water. 17 g/L (20°C). |

| Specific Gravity | 1.473 (Water = 1). |

| Vapor Density | 4.2 (Air = 1). |

Toxicological Information

The primary toxicological concern for Niacin is its irritant properties.

| Toxicity Metric | Value | Species |

| Acute Oral Toxicity (LD50) | 7000 mg/kg | Rat |

| Acute Inhalation Toxicity (LC50) | > 3.8 mg/L (4 h) | Rat |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat |

Chronic Effects: Repeated or prolonged inhalation of dust may lead to chronic respiratory irritation.

Experimental Protocols

This compound is an ideal internal standard for isotope dilution mass spectrometry, a technique that provides high accuracy and precision in quantitative analysis. Below is a representative experimental protocol for the quantification of Niacin in a biological matrix (e.g., plasma) using LC-MS/MS.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 200 µL aliquot of plasma, add a known concentration of this compound internal standard solution.

-

Add 500 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C8 or C18 column is typically used for separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 2 mM ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 1 mL/min.

-

Injection Volume: 10-40 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both the unlabeled Niacin and the this compound internal standard.

-

Visualizations

Safety and Handling Workflow

Caption: A flowchart illustrating the key safety and handling procedures for this compound.

Experimental Workflow for Quantification

References

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Commercial Sources and Applications of Niacin-15N,13C3 for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of isotopically labeled Niacin-15N,13C3. This stable isotope-labeled compound serves as a critical tool in metabolic research, particularly in studies involving nicotinamide adenine dinucleotide (NAD+) biosynthesis, lipid metabolism, and as an internal standard for quantitative mass spectrometry. This document outlines commercial sources, provides detailed experimental protocols, and visualizes key metabolic pathways.

Commercial Availability of this compound and Related Isotopes

The procurement of high-purity, accurately labeled this compound is paramount for reliable experimental outcomes. Several reputable commercial suppliers offer this and related isotopically labeled compounds. The following tables summarize the available quantitative data for these products, facilitating a comparative analysis for researchers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |

| MedchemExpress | This compound | HY-B0143S1 | Not Specified | >99% |

| Cambridge Isotope Laboratories, Inc. | Vitamin B₃ (nicotinic acid) (2,6,carboxyl-¹³C₃, 99%; ¹⁵N, 98%) | CNLM-9512 | ¹³C, 99%; ¹⁵N, 98% | 97% |

| Pharmaffiliates | Nicotinic Acid-13C3, 15N | PA STI 067590 | Not Specified | Not Specified |

Table 2: Commercial Suppliers of Isotopically Labeled Nicotinamide

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |

| MedchemExpress | Nicotinamide-15N,13C3 | HY-B0150S1 | Not Specified | >99% |

| Cambridge Isotope Laboratories, Inc. | Vitamin B₃ (nicotinamide) (2,6,carbonyl-¹³C₃, 99%; ring-1-¹⁵N, 98%) | CNLM-9512 | ¹³C, 99%; ¹⁵N, 98% | 98% |

| Sigma-Aldrich | Nicotinamide-2,6,7-13C3-(pyridyl-15N) | 809799 | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | ≥98% (CP) |

Experimental Protocols

Isotopically labeled niacin is predominantly utilized in two key research applications: as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry.

Quantification of Niacin and its Metabolites using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of niacin and its metabolites in biological samples, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[1][2][3]

a. Sample Preparation (Human Plasma)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on endogenous levels).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Niacin: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.

-

This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically, expecting a +4 Da shift from unlabeled niacin.

-

Other metabolites (e.g., nicotinamide, nicotinuric acid): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for each analyte and the internal standard to achieve maximum signal intensity.

-

c. Data Analysis

-

Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Metabolic Flux Analysis using this compound as a Tracer

Metabolic Flux Analysis (MFA) with stable isotope tracers is a powerful technique to quantitatively study the flow of atoms through metabolic pathways.[4][5] this compound can be used to trace the biosynthesis of NAD+ and related pathways.

a. Cell Culture and Labeling

-

Culture cells of interest to mid-logarithmic phase in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity.

-

Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the isotopic label.

-

At each time point, harvest the cells by scraping or trypsinization.

-

Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately extract metabolites using a cold extraction solvent (e.g., 80% methanol).

b. Metabolite Extraction and Analysis

-

After adding the extraction solvent, vortex the samples vigorously.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the extracts by LC-MS or GC-MS to determine the isotopic enrichment in niacin, NAD+, and other related metabolites. The mass spectrometer will be operated in full scan mode or by monitoring specific mass isotopologues.

c. Data Analysis and Flux Calculation

-

Determine the mass isotopologue distributions (MIDs) for niacin, NAD+, and other relevant metabolites from the mass spectrometry data.

-

Correct the MIDs for the natural abundance of stable isotopes.

-

Use metabolic modeling software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model of NAD+ biosynthesis.

-

The software will then calculate the metabolic flux rates through the different pathways that contribute to NAD+ production.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involving niacin.

NAD+ Biosynthesis Pathways

Niacin is a crucial precursor for the synthesis of NAD+, a vital coenzyme in cellular metabolism. The two primary pathways for NAD+ synthesis from niacin are the Preiss-Handler pathway and the salvage pathway.

Niacin's Role in Lipid Metabolism

Niacin plays a significant role in regulating lipid metabolism, primarily by affecting triglyceride synthesis and HDL cholesterol levels.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of niacin and its metabolites in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20130037709A1 - Method for Clinically Monitoring Niacin and Niacin Metabolites in Serum or Plasma - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Niacin Analysis using Isotope Dilution Mass Spectrometry with Niacin-¹⁵N,¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial water-soluble vitamin that plays a vital role in cellular metabolism, energy production, and cell signaling.[1] Accurate quantification of niacin and its metabolites in various biological and food matrices is essential for nutritional assessment, disease diagnosis, and pharmacokinetic studies in drug development. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy, precision, and specificity. This document provides detailed protocols for the determination of niacin using a stable isotope-labeled internal standard, Niacin-¹⁵N,¹³C₃, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Niacin-¹⁵N,¹³C₃) to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the endogenous analyte throughout sample preparation and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard, accurate quantification can be achieved, as any analyte loss during the procedure will affect both the analyte and the internal standard equally.

Niacin-¹⁵N,¹³C₃ Internal Standard

Niacin-¹⁵N,¹³C₃ is a stable isotope-labeled form of niacin where one nitrogen atom is replaced with its heavy isotope ¹⁵N, and three carbon atoms are replaced with ¹³C. This results in a mass shift that allows it to be distinguished from the native niacin by the mass spectrometer.

Properties of Niacin and Niacin-¹⁵N,¹³C₃:

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Niacin (Nicotinic Acid) | C₆H₅NO₂ | 123.11 |

| Niacin-¹⁵N,¹³C₃ | C₃¹³C₃H₅¹⁵NO₂ | 127.08[2] |

Experimental Protocols

Two primary protocols are presented here: one for the analysis of niacin in food matrices and another for its quantification in human plasma.

Protocol 1: Determination of Niacin in Food Matrices

This protocol is adapted from established methods for niacin analysis in food.[3][4][5]

1. Sample Preparation (Acid Hydrolysis)

-

Weigh approximately 1 gram of the homogenized food sample into a 50 mL screw-cap tube.

-

Add a known amount of Niacin-¹⁵N,¹³C₃ internal standard solution.

-

Add 20 mL of 2 M sulfuric acid.

-

Cap the tube tightly and autoclave at 121°C for 30-60 minutes to release niacin from its bound forms.

-

Allow the sample to cool to room temperature.

-

Adjust the pH to 4.5 with 10 M sodium hydroxide.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant for solid-phase extraction.

2. Solid-Phase Extraction (SPE)

-

Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.

-

Elute the niacin and the internal standard with 5 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate niacin from matrix components (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Niacin | 124.1 | 80.1 | Optimize empirically |

| Niacin-¹⁵N,¹³C₃ | 128.1 | 84.1 | Optimize empirically |

Protocol 2: Determination of Niacin in Human Plasma

This protocol is adapted from established methods for niacin analysis in biological fluids.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a known amount of Niacin-¹⁵N,¹³C₃ internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 or a suitable reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A fast gradient suitable for high-throughput analysis (e.g., start with 2% B, increase to 98% B over 3 minutes, hold for 1 minute, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: (Refer to the table in Protocol 1).

-

Data Presentation

The following tables summarize typical quantitative data obtained from validated isotope dilution mass spectrometry methods for niacin analysis.

Table 1: Method Validation Parameters

| Parameter | Food Matrix | Human Plasma |

| Linearity Range | 10 - 1000 ng/mL | 5 - 800 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.99 |

| Precision (RSD%) | 0.5 - 5% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |

| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~5 ng/mL |

Table 2: Niacin Content in Selected Food Reference Materials

| Reference Material | Certified Value (µg/g) | Measured Value (µg/g) |

| SRM 1849a (Infant/Adult Nutritional Formula) | 134.8 ± 4.5 | To be determined by the user |

| SRM 1549 (Whole Milk Powder) | 9.3 ± 1.0 | To be determined by the user |

| SRM 2387 (Peanut Butter) | 139.6 ± 4.0 | To be determined by the user |

Visualization

Niacin Metabolism Pathway

Niacin is metabolized in the body through two primary pathways: the amidation pathway and the conjugation pathway. The following diagram illustrates the key steps in niacin metabolism.

Caption: Simplified diagram of the major niacin metabolism pathways in the liver.

Experimental Workflow

The general workflow for the analysis of niacin by isotope dilution LC-MS/MS is depicted below.

Caption: General experimental workflow for niacin quantification by ID-LC-MS/MS.

Conclusion

The use of Niacin-¹⁵N,¹³C₃ as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of niacin in complex matrices such as food and plasma. The detailed protocols and workflows presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high specificity and sensitivity of LC-MS/MS, combined with the precision of isotope dilution, ensure high-quality data for a wide range of applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Niacin in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Application Note: Quantification of Niacin in Human Plasma using Niacin-¹⁵N,¹³C₃ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of niacin (Nicotinic Acid) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Niacin-¹⁵N,¹³C₃, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by chromatographic separation and mass spectrometric detection. This method is ideal for pharmacokinetic studies, clinical monitoring of niacin levels, and nutritional research.

Introduction

Niacin (Vitamin B3) is a water-soluble vitamin essential for numerous metabolic processes.[1] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are critical for cellular redox reactions, energy metabolism, and DNA repair.[2] In pharmacological doses, niacin is utilized as a lipid-lowering agent to treat dyslipidemia.[1] Given its central role in health and disease, accurate measurement of niacin concentrations in biological matrices like plasma is crucial for both clinical and research applications.

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Niacin-¹⁵N,¹³C₃, is the preferred approach for quantitative bioanalysis. This is because it shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. While various methods exist for niacin quantification, this protocol is specifically designed around the use of Niacin-¹⁵N,¹³C₃ to provide a state-of-the-art methodology.

Metabolic Pathway of Niacin

Niacin is metabolized in the body through two primary pathways: the amidation pathway and the conjugative pathway. The amidation pathway converts niacin to nicotinamide, which is then further metabolized. The conjugative pathway leads to the formation of nicotinuric acid. Understanding these pathways is essential for interpreting the pharmacokinetic profile of niacin.

Figure 1: Simplified metabolic pathways of niacin.

Experimental Protocol

This protocol is adapted from established methods for niacin quantification in plasma and specifies the use of Niacin-¹⁵N,¹³C₃ as the internal standard.

1. Materials and Reagents

-

Niacin (Nicotinic Acid) reference standard

-

Niacin-¹⁵N,¹³C₃ internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (with EDTA or heparin as anticoagulant)

2. Standard Solutions Preparation

-

Niacin Stock Solution (1 mg/mL): Accurately weigh and dissolve niacin in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Niacin-¹⁵N,¹³C₃ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the niacin stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

Figure 2: Workflow for plasma sample preparation.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1100 series or equivalent |

| Column | Phenomenex Synergi Hydro-RP, 4.6 x 100 mm, 5 µm or equivalent |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Methanol |

| Gradient | Isocratic: 5% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | ~5 minutes |

| MS System | API 3000 LC-MS/MS or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

5. Mass Spectrometric Transitions

The following MRM transitions should be monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Niacin | 124.1 | 80.1 |

| Niacin-¹⁵N,¹³C₃ (IS) | 128.1 | 84.1 |

Method Validation Parameters

A summary of typical validation results for similar LC-MS/MS assays for niacin quantification is presented below. These values provide an expectation of the performance of this method.

Table 1: Calibration Curve and LLOQ

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Niacin | 2.0 - 3000 | >0.99 | 2.0 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5.0 | < 10% | < 10% | 90 - 110% |

| Medium | 500 | < 8% | < 8% | 92 - 108% |

| High | 2500 | < 7% | < 7% | 95 - 105% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 5.0 | ~85% | < 15% |

| Medium | 500 | ~88% | < 15% |

| High | 2500 | ~87% | < 15% |

Data Analysis

Quantification is performed by calculating the peak area ratio of niacin to the Niacin-¹⁵N,¹³C₃ internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of niacin in the plasma samples is then determined from this curve using a weighted (1/x²) linear regression.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of niacin in human plasma. The use of the stable isotope-labeled internal standard, Niacin-¹⁵N,¹³C₃, ensures high accuracy and precision by compensating for potential matrix effects and procedural losses. This application note and protocol are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, clinical chemistry, and nutritional science.

References

Application Notes: Quantification of Niacin Metabolites with Niacin-¹⁵N,¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient that serves as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are fundamental to numerous cellular processes, including energy metabolism, DNA repair, and redox signaling.[1][2] Accurate quantification of niacin and its metabolites is essential for nutritional assessment, understanding metabolic pathways, and for the development of therapeutics targeting niacin-related pathways.[1]

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, offering high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. This application note details the use of Niacin-¹⁵N,¹³C₃ as an internal standard for the sensitive and specific quantification of niacin and its major metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Niacin Metabolic Pathway

Niacin from dietary sources or endogenous synthesis is converted into NAD through various pathways. The primary metabolic routes for niacin involve amidation and conjugation. The amidation pathway leads to the formation of nicotinamide (NAM), which can then be further metabolized to compounds such as N-methyl-2-pyridone-5-carboxamide (2-Pyr). The conjugation pathway primarily produces nicotinuric acid (NUA).[3] Understanding these pathways is critical for interpreting the quantitative data of the respective metabolites.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of niacin and its metabolites from human plasma.

Materials:

-